molecular formula C7H9NO B175094 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine CAS No. 150322-87-5

4,5,6,7-Tetrahydrofuro[3,2-C]pyridine

Cat. No.: B175094
CAS No.: 150322-87-5
M. Wt: 123.15 g/mol
InChI Key: CNXFGNVBRLEVBD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrofuro[3,2-C]pyridine is a heterocyclic compound with the molecular formula C7H9NO. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring.

Scientific Research Applications

4,5,6,7-Tetrahydrofuro[3,2-C]pyridine has diverse applications in scientific research:

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as tetrahydrofuro[3,2-c]pyridine a, have demonstrated excellent in vitro jak2 inhibitory activity .

Biochemical Pathways

Similar compounds have been shown to inhibit the jak2 pathway , which plays a crucial role in signal transduction from various cytokine receptors to the nucleus, leading to cell proliferation, differentiation, and apoptosis.

Result of Action

Similar compounds have demonstrated excellent in vitro jak2 inhibitory activity , which could potentially lead to effects such as reduced inflammation and immune response.

Action Environment

It’s worth noting that the compound should be stored in a refrigerator and shipped at room temperature , suggesting that temperature could potentially influence its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine is through the Pictet–Spengler reaction. This method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by acid-catalyzed cyclization . The reaction typically proceeds under mild conditions, yielding the desired product in reasonable yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Pictet–Spengler reaction and related synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydrofuro[2,3-C]pyridine
  • 4,5,6,7-Tetrahydrothieno[3,2-C]pyridine
  • 4,5,6,7-Tetrahydro-4,5,7-trimethylpyrrolo[3,2-C]pyridine

Comparison: 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine is unique due to its specific ring fusion and electronic properties. Compared to its analogs, it exhibits distinct reactivity and biological activity profiles. For example, while 4,5,6,7-Tetrahydrothieno[3,2-C]pyridine is known for its anti-inflammatory properties, this compound shows superior JAK2 inhibitory activity .

Properties

IUPAC Name

4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXFGNVBRLEVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3.7 g (46 mmole) of a 37% aqueous formaldehyde solution were added dropwise at room temperature to 5.1 g (46 mmole) of 2-furylethylamine [the compound described, for example, in Brit., J. Pharmacol., 9, 376 (1954)], and the resulting mixture was stirred for about 15 minutes, after which it was extracted with diethyl ether. The organic extract was washed with water and dried over anhydrous sodium sulfate, and then the diethyl ether was removed by distillation under reduced pressure. 5 ml of dimethylformamide were added to the residue, and the resulting solution was added dropwise to 15 ml of dimethylformamide containing 3.6 g (100 mmole) of dry hydrogen chloride at room temperature. The resulting mixture was then stirred for 3 hours. At the end of this time, the greater part of the dimethylformamide was removed by distillation under reduced pressure, and then water and a 0.1N aqueous solution of sodium hydroxide were added to the residue so as to adjust its pH to a value of about 11; the mixture was then extracted with chloroform. The organic extract was washed with water and dried over anhydrous sodium sulfate. The chloroform was then removed by evaporation under reduced pressure, and the resulting residue was purified by silica gel column chromatography, using a 50:1 by volume mixture of chloroform and methanol as the eluent, to give the title compound as a brown oil in a yield of 27%.
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Synthesis routes and methods III

Procedure details

5-Benzyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine (410 mg, 1.9 mmol) was dissolved in ethanol (4 ml), and the solution was mixed with 10% palladium on activated carbon (80 mg) and stirred at room temperature for 15 hours in an atmosphere of hydrogen. The reaction solution was filtered to remove 10% palladium on activated carbon, and the solvent was removed by evaporation under a reduced pressure to obtain crude 4,5,6,7-tetrahydro-furo[3,2-c]pyridine. This compound and 2a-(4-bromobutyl)-2a,3,4,5-tetrahydro-1H-benz[cd]indol-2-one (590 mg, 1.9 mmol) and potassium carbonate (400 mg, 2.9 mmol) were stirred at room temperature for 18 hours in anhydrous N,N-dimethylformamide (4 ml). The reaction solution was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous magnesium sulfate. The solvent was removed by evaporation from the organic layer under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 94 mg (0.27 mmol, 14% in yield) of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
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4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
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4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
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4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
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4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
Customer
Q & A

Q1: What is the main finding regarding the synthesis of 4,5,6,7-tetrahydrofuro[3,2-c]pyridines in the research?

A1: The research demonstrates that reacting 1-aryl-2-furfurylaminoethanols with trifluoroacetic acid leads to the formation of 7-aryl-4,5,6,7-tetrahydrofuro[3,2-c]pyridines as major products []. This reaction proceeds through a proposed mechanism involving a spirocyclic intermediate, which subsequently undergoes rearrangement to yield the final product. The isolation of these spiro compounds provides evidence supporting this proposed mechanism [].

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